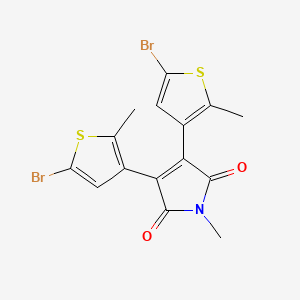
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of brominated thiophene rings and a pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the bromination of 2-methylthiophene, followed by coupling reactions to introduce the pyrrole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the electronic properties of the compound.
Substitution: The bromine atoms in the thiophene rings can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
科学研究应用
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The brominated thiophene rings and pyrrole core can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
3,4-Bis(2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but lacks bromine atoms.
3,4-Bis(5-chloro-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Chlorine atoms instead of bromine.
3,4-Bis(5-bromo-2-ethylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Ethyl groups instead of methyl groups.
Uniqueness
The presence of bromine atoms in 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
921191-59-5 |
|---|---|
分子式 |
C15H11Br2NO2S2 |
分子量 |
461.2 g/mol |
IUPAC 名称 |
3,4-bis(5-bromo-2-methylthiophen-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H11Br2NO2S2/c1-6-8(4-10(16)21-6)12-13(15(20)18(3)14(12)19)9-5-11(17)22-7(9)2/h4-5H,1-3H3 |
InChI 键 |
ZBJGFKTVEGJVHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)Br)C2=C(C(=O)N(C2=O)C)C3=C(SC(=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


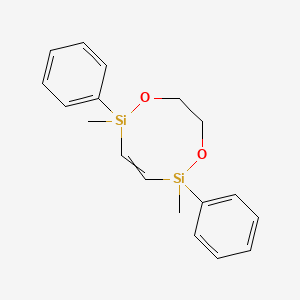
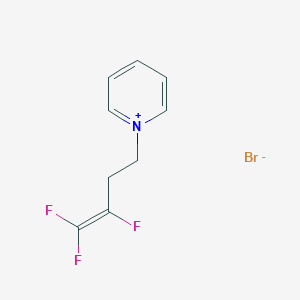

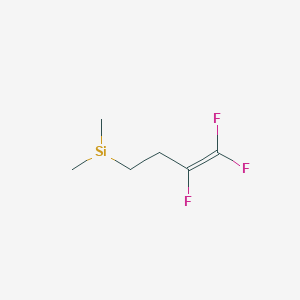
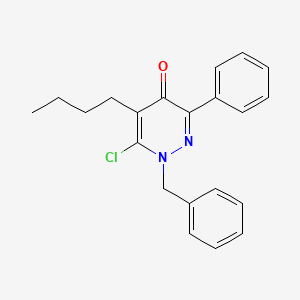
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
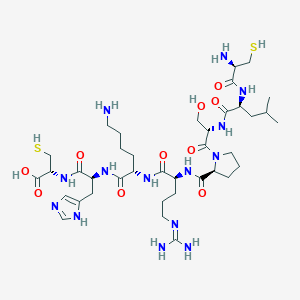
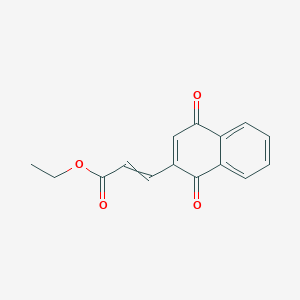

methanone](/img/structure/B14198294.png)
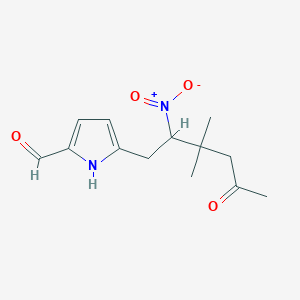
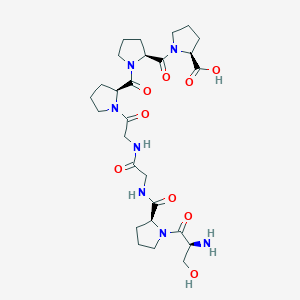
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
